N-allyl-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide
Description
2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(PROP-2-EN-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
Molecular Formula |
C14H15N5O2S2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-prop-2-enylacetamide |
InChI |
InChI=1S/C14H15N5O2S2/c1-2-8-15-11(20)9-22-14-19-18-13(23-14)17-12(21)16-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,15,20)(H2,16,17,18,21) |
InChI Key |
FESWNSQJSBPDMG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)CSC1=NN=C(S1)NC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(PROP-2-EN-1-YL)ACETAMIDE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring.
Introduction of the Phenylcarbamoyl Group: The intermediate is then reacted with phenyl isocyanate to introduce the phenylcarbamoyl group at the 5-position of the thiadiazole ring.
Formation of the Acetamide Moiety: The final step involves the reaction of the thiadiazole derivative with 2-chloro-N-(prop-2-en-1-yl)acetamide under basic conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(PROP-2-EN-1-YL)ACETAMIDE can undergo various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(PROP-2-EN-1-YL)ACETAMIDE involves its interaction with specific molecular targets. For example, as a urease inhibitor, the compound binds to the active site of the urease enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide . This inhibition is crucial for reducing the survival of Helicobacter pylori in the acidic environment of the stomach .
Comparison with Similar Compounds
Similar compounds to 2-({5-[(PHENYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)-N-(PROP-2-EN-1-YL)ACETAMIDE include other thiadiazole derivatives such as:
2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its antimicrobial and anti-inflammatory properties.
2-(5-Amino-1,3,4-thiadiazol-2-ylthio)-N-arylacetamide: Studied for its urease inhibitory activity.
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Evaluated for its antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
